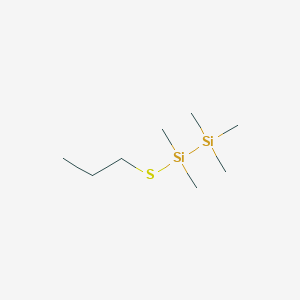
5-Oxo-L-prolyl-L-prolyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-L-prolyl-L-prolyl-L-prolinamide is a synthetic compound that belongs to the class of peptides It is characterized by the presence of three proline residues, with the first proline being modified to include a 5-oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups of the proline residues to prevent unwanted side reactions. The first step involves the formation of 5-oxo-L-proline, which is achieved through the oxidation of L-proline. This is followed by the coupling of the 5-oxo-L-proline with L-proline and L-prolinamide using peptide coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-L-prolyl-L-prolyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The 5-oxo group can be further oxidized under strong oxidative conditions.
Reduction: The 5-oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
5-Oxo-L-prolyl-L-prolyl-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-L-proline: A precursor to 5-Oxo-L-prolyl-L-prolyl-L-prolinamide, involved in similar biological processes.
Protirelin: A synthetic analogue of thyrotropin-releasing hormone, used in diagnostic tests.
Uniqueness
This compound is unique due to its specific sequence of three proline residues and the presence of a 5-oxo group.
Propriétés
Numéro CAS |
78058-04-5 |
|---|---|
Formule moléculaire |
C15H22N4O4 |
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H22N4O4/c16-13(21)10-3-1-7-18(10)15(23)11-4-2-8-19(11)14(22)9-5-6-12(20)17-9/h9-11H,1-8H2,(H2,16,21)(H,17,20)/t9-,10-,11-/m0/s1 |
Clé InChI |
HNEABOKGLREENG-DCAQKATOSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N3CCC[C@H]3C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)N3CCCC3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


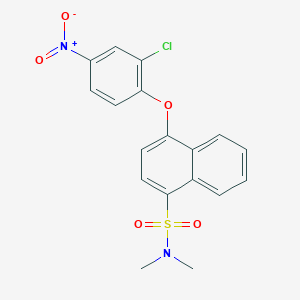
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
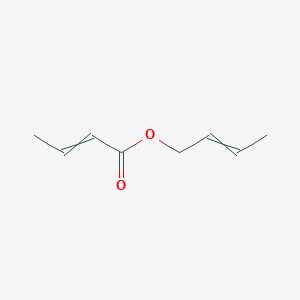

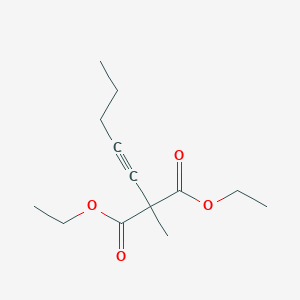
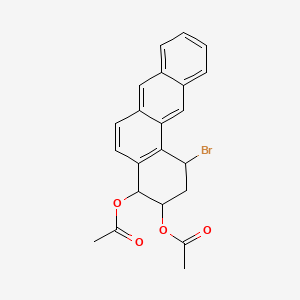
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)

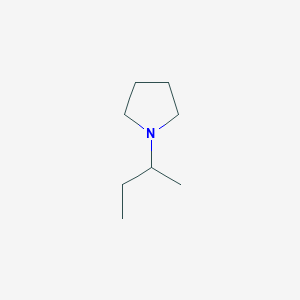
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
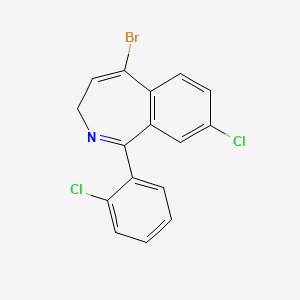
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
